1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile is a useful research compound. Its molecular formula is C16H11BrN6O and its molecular weight is 383.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by data from various studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H11BrN6O
- Molecular Weight : 383.20 g/mol
- CAS Number : Specific identification number for regulatory purposes.
Antibacterial Activity
Research indicates that derivatives of imidazole and pyrazole exhibit notable antibacterial properties. In vitro studies have demonstrated that this compound shows effectiveness against various Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (μg/disc) |
---|---|---|
Staphylococcus aureus | 32 | 8 |
Escherichia coli | 27 | 8 |
Pseudomonas aeruginosa | 30 | 8 |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been assessed through various assays. Studies involving cyclooxygenase (COX) inhibition indicate that it may possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
This suggests that the compound could be beneficial in treating inflammatory conditions.
Anticancer Activity
Preliminary studies have also explored the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.
These findings highlight its potential as an anticancer agent.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety of this compound in vivo:
- Study on Antibacterial Efficacy : A study involving infected mice demonstrated that treatment with the compound significantly reduced bacterial load compared to control groups.
- Anti-inflammatory Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a marked reduction in swelling, indicating its potential use in managing inflammatory diseases.
- Anticancer Efficacy : In xenograft models of breast cancer, treatment with the compound resulted in a significant decrease in tumor size and weight compared to untreated controls.
Properties
IUPAC Name |
1-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]imidazole-4,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN6O/c1-21-14(9-22-10-20-12(7-18)13(22)8-19)15(17)16(24)23(21)11-5-3-2-4-6-11/h2-6,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYLDYWCDVDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C=NC(=C3C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.